4-(1,3-Dithian-2-yl)phenyl 4-methoxybenzene-1-sulfonate
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Description
“4-(1,3-Dithian-2-yl)phenyl 4-methoxybenzene-1-sulfonate” is a chemical compound with the molecular formula C17H18O4S3 and a molecular weight of 382.51 . It is intended for research use only.
Synthesis Analysis
The synthesis of 1,3-Dithianes, such as “this compound”, can be achieved from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Various catalysts have been used for the thioacetalization of carbonyl compounds and O,O-acetals, including Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu (DS) 2], yttrium triflate, tungstophosphoric acid (H 3 PW 12 O 40), iodine, and p-toluenesulfonic acid .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C17H18O4S3 .Scientific Research Applications
Reactivity and Synthesis
Research has explored the reactivity of sulfonate compounds and their applications in organic synthesis. For instance, studies on adducts of iodonium ylide with sulfur trioxide show the potential for creating novel compounds through the activation of electrophilic reagents, highlighting the versatility of sulfonate-based compounds in synthesis reactions (Semerikov et al., 1988).
Molecular Structures and Characterization
Investigations into the molecular structures of cyclic sulfilimines, including their interactions and crystallography, provide insights into the structural aspects of sulfonate derivatives. These studies contribute to our understanding of the chemical behavior and potential applications of these compounds (Rábai et al., 1996).
Material Science Applications
Sulfonate derivatives have been studied for their potential applications in material science, such as in the development of proton exchange membranes for fuel cells. Research on poly(arylene ether sulfone)s demonstrates the use of sulfonate groups in enhancing the properties of materials for energy applications, indicating the broader applicability of such compounds (Kim, Robertson, & Guiver, 2008).
Optical Properties and Nonlinear Optics
The study of chalcone derivatives, including their synthesis, characterization, and optical properties, points to the potential of sulfonate derivatives in the field of nonlinear optics and photonics. These compounds show promising applications in creating materials with specific optical properties, such as high nonlinear optical efficiency and fluorescence (Parol et al., 2020).
Properties
IUPAC Name |
[4-(1,3-dithian-2-yl)phenyl] 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4S3/c1-20-14-7-9-16(10-8-14)24(18,19)21-15-5-3-13(4-6-15)17-22-11-2-12-23-17/h3-10,17H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBFAVHWPUZWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3SCCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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